Sodium 4-chloro-2-methylbenzoate
Overview
Description
Sodium 4-chloro-2-methylbenzoate is an organic compound with the molecular formula C8H6ClNaO2. It is a sodium salt derivative of 4-chloro-2-methylbenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-chloro-2-methylbenzoate can be synthesized through the neutralization of 4-chloro-2-methylbenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-chloro-2-methylbenzoic acid in a suitable solvent, such as water or ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, and the resulting this compound is isolated by filtration or evaporation of the solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale neutralization reactions using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solvents at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-2-methylbenzoate or 4-amino-2-methylbenzoate.
Oxidation Reactions: Products include 4-chloro-2-methylbenzoic acid.
Reduction Reactions: Products include 4-chloro-2-methylbenzyl alcohol or 4-chloro-2-methylbenzene.
Scientific Research Applications
Sodium 4-chloro-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory and analgesic properties.
Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 4-chloro-2-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Sodium 4-chlorobenzoate: Similar in structure but lacks the methyl group.
Sodium 2-methylbenzoate: Similar in structure but lacks the chlorine atom.
Sodium benzoate: Lacks both the chlorine and methyl groups.
Uniqueness
Sodium 4-chloro-2-methylbenzoate is unique due to the presence of both chlorine and methyl groups on the benzene ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
sodium;4-chloro-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2.Na/c1-5-4-6(9)2-3-7(5)8(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMCRSCZYBLLAI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015376 | |
Record name | Sodium 4-chloro-2-methyl-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203261-42-1 | |
Record name | Benzoic acid, 4-chloro-2-methyl-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203261421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-chloro-2-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 4-chloro-2-methyl-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-chloro-2-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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